molecular formula C12H6Cl2N2S B2572424 4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine CAS No. 383146-17-6

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine

Cat. No.: B2572424
CAS No.: 383146-17-6
M. Wt: 281.15
InChI Key: CWEOZFYHWWTMLH-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine (CAS: 884534-85-4) is a bicyclic heterocyclic compound featuring a thieno[3,2-d]pyrimidine core with chlorine substituents at position 4 and a 2-chlorophenyl group at position 2. Its molecular formula is C₁₂H₆Cl₂N₂S, with a molecular weight of 281.16 g/mol . The compound is synthesized via cyclization reactions involving halogenated reagents and subsequent functionalization, as described in studies on analogous thienopyrimidines .

Properties

IUPAC Name

4-chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2S/c13-8-4-2-1-3-7(8)12-15-9-5-6-17-10(9)11(14)16-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEOZFYHWWTMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=N2)Cl)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with 2-chlorobenzoyl chloride, followed by cyclization with formamide under reflux conditions . Another approach involves the use of 2-chlorothiophene-3-carboxylic acid, which undergoes cyclization with guanidine in the presence of phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Thieno[3,2-d]pyrimidine derivatives differ primarily in substituents at positions 2 and 4, which critically influence their physicochemical and biological profiles. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
4-Chloro-2-(2-chlorophenyl) derivative 4-Cl, 2-(2-Cl-Ph) C₁₂H₆Cl₂N₂S 281.16 High lipophilicity (LogP ~3.36*)
4-Chloro-2-(methylthio) derivative 4-Cl, 2-SCH₃ C₇H₅ClN₂S₂ 216.71 Purity ≥98%, stable under inert gas
4-Chloro-2-(trifluoromethyl) derivative 4-Cl, 2-CF₃ C₇H₃ClF₃N₂S 239.62 Density: 1.6 g/cm³
4,6-Disubstituted derivatives (e.g., 152) 4-pyrrolidinyl, 6-acetylenic Variable Variable EGFR IC₅₀: 14–90 nM
4-Chloro-2-(4-chlorophenyl) derivative 4-Cl, 2-(4-Cl-Ph) C₁₂H₆Cl₂N₂S 281.16 Structural isomer of target compound

*Estimated based on analog data (e.g., ).

Key Observations :

  • Lipophilicity : Chlorophenyl and trifluoromethyl groups enhance LogP, favoring membrane permeability.
  • Stability : Methylthio derivatives require inert storage conditions, while chlorophenyl analogs are more stable .
  • Isomer Effects : The 2-chlorophenyl vs. 4-chlorophenyl substitution (structural isomers) may alter binding interactions in biological targets.
Anticancer and EGFR Inhibition
  • Disubstituted Derivatives (152–157) : Exhibit potent EGFR inhibition (IC₅₀: 14–90 nM) due to pyrrolidinyl-acetylenic side chains forming covalent bonds with EGFR .
  • Pyrido-Fused Derivatives (180–183) : Moderate EGFR inhibition (8–52% at 10 µM), with compound 181 showing 81% inhibition but failing preclinical trials due to lack of specificity .
Antimicrobial Activity
  • 4-Amino-thiophene analogs: Synthesized from similar routes show antibacterial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Molecular Modeling and Binding Interactions

  • VEGFR-2 Inhibitors: Docking studies reveal that chlorophenyl groups engage in hydrophobic interactions, while amino or alkynyl substituents form hydrogen bonds with kinase domains .
  • EGFR Inhibitors : Acetylenic side chains in disubstituted derivatives enhance covalent binding to Cys797 residues .

Biological Activity

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H6Cl2N2SC_{12}H_6Cl_2N_2S, with a CAS number of 331761-46-7. The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its potential biological properties due to the presence of nitrogen and sulfur atoms.

1. Antioxidant Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antioxidant properties. The antioxidant activity is attributed to mechanisms such as:

  • Hydrogen Atom Transfer (HAT)
  • Single Electron Transfer-Proton Transfer (SET-PT)
  • Sequential Proton Loss Electron Transfer (SPLET)

These mechanisms are crucial in mitigating oxidative stress-related diseases, including cancer and cardiovascular conditions .

2. Anticancer Activity

This compound has shown promising anticancer effects. Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 Value (µM)Reference
HCT-15 (Colon)ModerateElumalai et al., 2023
NCl H-522 (Lung)ModerateElumalai et al., 2023
T47D (Breast)GoodElumalai et al., 2023

These findings suggest that modifications to the phenyl ring can enhance anticancer activity, particularly with electron-donating groups.

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thieno[3,2-d]pyrimidine derivatives have been evaluated against various pathogens:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Demonstrated activity against fungi such as Candida albicans.

In vitro studies reveal that structural modifications can significantly influence the antimicrobial potency of these compounds.

Study on Antioxidant Mechanism

A theoretical study employing Density Functional Theory (DFT) explored the antioxidant mechanism of thieno[3,2-d]pyrimidine derivatives. The study highlighted how specific substituents on the phenyl rings can enhance antioxidant activity through improved electron donation capabilities .

Anticancer Evaluation

In a detailed evaluation of various thieno[3,2-d]pyrimidine derivatives, researchers found that compounds with two amino groups attached to the aromatic ring exhibited lower IC50 values compared to those with single amino groups. This suggests that structural design is critical in optimizing anticancer efficacy .

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